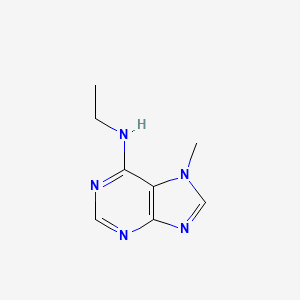

n-Ethyl-7-methyl-7h-purin-6-amine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

5470-51-9 |

|---|---|

Fórmula molecular |

C8H11N5 |

Peso molecular |

177.21 g/mol |

Nombre IUPAC |

N-ethyl-7-methylpurin-6-amine |

InChI |

InChI=1S/C8H11N5/c1-3-9-7-6-8(11-4-10-7)12-5-13(6)2/h4-5H,3H2,1-2H3,(H,9,10,11) |

Clave InChI |

MEXWNHMQEFVEFC-UHFFFAOYSA-N |

SMILES canónico |

CCNC1=NC=NC2=C1N(C=N2)C |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of N Ethyl 7 Methyl 7h Purin 6 Amine

Strategies for the De Novo Synthesis of the n-Ethyl-7-methyl-7H-purin-6-amine Purine (B94841) Core

The de novo synthesis of the purine core is a fundamental process that builds the heterocyclic ring system from acyclic precursors. This approach allows for the introduction of various substituents at specific positions, providing a versatile route to a wide array of purine derivatives.

Cyclization and Condensation Reactions for Purine Ring Formation

The construction of the purine ring system is typically achieved through a series of cyclization and condensation reactions. A common strategy involves the initial formation of a substituted pyrimidine (B1678525) ring, which is then fused with an imidazole (B134444) ring. For instance, the Traube purine synthesis, a classical method, often starts with a 4,5-diaminopyrimidine (B145471) derivative. This intermediate undergoes cyclization with a one-carbon source, such as formic acid or formamide, to furnish the purine core. nih.gov

The reaction of 4,5-diaminopyrimidines with appropriate reagents to form the imidazole portion of the purine is a critical step. The choice of the cyclizing agent can influence the substituent at the C8 position of the purine.

Introduction of the Amine Functionality at C6

Once the purine core is established, the introduction of the amine functionality at the C6 position is a crucial transformation to yield an adenine (B156593) derivative. A common and efficient method for this is the displacement of a leaving group at the C6 position, typically a halogen, with an amine. 6-chloropurine (B14466) is a widely used intermediate for this purpose. nih.govnih.gov

The reaction of 6-chloropurine with ethylamine (B1201723) in a suitable solvent and under appropriate temperature conditions leads to the formation of N-ethyl-purin-6-amine. This nucleophilic aromatic substitution reaction is a key step in attaching the desired ethylamino side chain to the purine scaffold. The efficiency of this reaction can be influenced by the solvent, temperature, and the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Regioselective Alkylation Approaches at Nitrogen Positions (N7, N9) for n-Ethyl-7-methyl-7H-purin-6-amine

A significant challenge in the synthesis of N-substituted purines is controlling the regioselectivity of alkylation at the nitrogen atoms of the imidazole ring (N7 and N9). Direct alkylation of purines often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, the major product. nih.gov However, for the synthesis of n-Ethyl-7-methyl-7H-purin-6-amine, specific methylation at the N7 position is required.

Directed N7-Alkylation Strategies for the Methyl Group

Achieving selective N7-alkylation requires specific strategies to overcome the inherent preference for N9 substitution. Several methods have been developed to direct the alkylating agent to the N7 position. One approach involves the use of protecting groups to block the N9 position, thereby forcing alkylation to occur at N7. Subsequent deprotection then yields the desired N7-alkylated purine.

Another strategy involves modifying the reaction conditions to favor kinetic control over thermodynamic control. For instance, the use of specific catalysts and reaction conditions can promote the formation of the N7 isomer. nih.gov A recently developed method for direct regioselective N7-tert-alkylation of 6-substituted purines utilizes N-trimethylsilylated purines and a tert-alkyl halide in the presence of SnCl₄ as a catalyst. nih.gov While this method focuses on tert-alkyl groups, it highlights the potential for catalyst-controlled regioselectivity. The N7-methylation of the RNA cap in coronaviruses is a biologically relevant example of specific N7-methylation, crucial for preventing innate immune recognition. nih.gov

Stereochemical and Regioisomeric Control in Alkylation

Controlling the regioselectivity of purine alkylation is a central theme in purine chemistry. The formation of N7 versus N9 isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the temperature, and the presence of catalysts or directing groups. nih.govub.edu

The differentiation between N7 and N9 isomers can be accomplished using spectroscopic techniques, particularly NMR. A notable method relies on the difference in the chemical shifts of the C5 and C8 carbons. For N7-alkylated purines, this difference (Δδ) is significantly larger than for the corresponding N9 isomers. nih.gov

Strategies to achieve high regioselectivity for N9 alkylation often involve shielding the N7 position. For example, introducing a bulky substituent at the C6 position can sterically hinder the approach of the alkylating agent to the N7 nitrogen, thereby favoring N9 alkylation. acs.orgnih.gov Conversely, to favor N7 alkylation, one might consider strategies that either block the N9 position or specifically activate the N7 position.

| Alkylation Method | Regioselectivity | Key Features |

| Direct Alkylation (Alkyl Halides/Base) | Mixture of N7/N9, N9 predominates | Thermodynamically controlled, simple conditions. nih.gov |

| Grignard Reagents | Favors N7 isomer | Offers an alternative to standard basic conditions. nih.gov |

| N9-Protection/Alkylation/Deprotection | Unambiguous N7 alkylation | Multi-step and often laborious process. nih.gov |

| N-trimethylsilylated purines with SnCl₄ | Highly regioselective for N7-tert-alkylation | Kinetically controlled, catalyst-dependent. nih.gov |

| β-Cyclodextrin Assistance | High N9 regioselectivity (>99:1) | The cavity of β-cyclodextrin blocks the N7 position. researchgate.net |

Functionalization and Derivatization of the n-Ethyl-7-methyl-7H-purin-6-amine Scaffold

Once the core n-Ethyl-7-methyl-7H-purin-6-amine scaffold is synthesized, it can be further functionalized to create a library of related compounds for various applications. The purine ring system offers several sites for modification, allowing for the introduction of diverse chemical functionalities.

The functionalization can be aimed at improving the compound's properties, such as solubility, or for creating probes for biological studies. The introduction of different substituents can be achieved through various organic reactions, including cross-coupling reactions, to introduce new carbon-carbon or carbon-heteroatom bonds. The development of synthetic scaffolds that can be readily and selectively functionalized is a key area of research in medicinal chemistry and materials science. nih.gov

Modifications at the Amino Group (N6-Ethyl)

The N6-ethylamino group of n-Ethyl-7-methyl-7H-purin-6-amine is a key site for structural modification. The secondary amine functionality allows for a range of chemical transformations that can alter the compound's physicochemical properties.

Metabolic processes in biological systems often involve reactions at alkylamino moieties. For instance, N-dealkylation is a common metabolic pathway catalyzed by Cytochrome P450 (CYP450) isozymes. nih.gov This process involves the hydroxylation of the carbon atom alpha to the nitrogen, which leads to an unstable intermediate that spontaneously breaks down to yield the dealkylated amine and an aldehyde (in this case, acetaldehyde). nih.gov While this is a biological transformation, similar oxidative conditions in a laboratory setting could achieve N-de-ethylation.

Conversely, the secondary amine can undergo further N-alkylation or N-acylation. N-alkylation can introduce additional alkyl or functionalized groups, potentially leading to tertiary amines with different biological activities or selectivities. u-tokyo.ac.jpnih.gov For example, reductive amination using various aldehydes in the presence of a catalyst like Pd/C is a standard method for N-alkylation. u-tokyo.ac.jp Acylation, through reaction with acyl chlorides or anhydrides, would convert the secondary amine into an amide, which can significantly alter properties such as hydrogen bonding capacity and metabolic stability.

Table 1: Potential Modifications at the N6-Ethylamino Group

| Reaction Type | Reagents & Conditions | Potential Product |

| N-De-ethylation | Oxidative conditions (e.g., CYP450 model systems) | 7-Methyl-7H-purin-6-amine |

| N-Alkylation | Alkyl halide, Base; or Aldehyde, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-N-ethyl-7-methyl-7H-purin-6-amine |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl-N-ethyl-7-methyl-7H-purin-6-amine |

Substitutions and Transformations on the Purine Ring System

The purine ring itself is a versatile scaffold that can undergo various substitutions and transformations, primarily guided by the electronic nature of the heterocyclic system.

One of the most common sites for functionalization on the purine ring is the C8 position. Direct C-H activation is a powerful, modern strategy for introducing new bonds. mt.com This can be achieved using transition metal catalysts (e.g., palladium, rhodium, iridium) to introduce aryl, alkyl, or other functional groups. nih.govmdpi.comyoutube.com For purine derivatives, C-H arylation at the C8 position has been successfully demonstrated on solid-phase supports, highlighting the feasibility of this approach for creating libraries of compounds. researchgate.net An alternative route involves lithiation at the C8 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile, such as a halogen source (e.g., p-toluenesulfonyl chloride), to yield an 8-halopurine. researchgate.net

Halogenation can also be achieved enzymatically, although this is more relevant in biosynthesis. nih.govrsc.org FADH₂-dependent halogenases and non-heme iron halogenases can install halogen atoms at unactivated carbon centers. frontiersin.org

The 6-ethylamino group can be converted to other functionalities. For instance, it can be hydrolyzed to a carbonyl group to form 7-methylguanine (B141273) (2-amino-7-methyl-1,7-dihydro-6H-purin-6-one). wikipedia.orgsigmaaldrich.com This transformation typically proceeds from a 6-halopurine precursor, where the halogen is displaced by a hydroxyl group. Synthesizing 7-methylguanine from n-Ethyl-7-methyl-7H-purin-6-amine would likely require harsh conditions, and a more common route is the hydrolysis of 7-methyl-6-chloropurine.

Table 2: Potential Transformations on the Purine Ring

| Position | Reaction Type | Reagents & Conditions | Potential Product |

| C8 | C-H Arylation | Aryl halide, Pd catalyst, Base | 8-Aryl-n-ethyl-7-methyl-7H-purin-6-amine |

| C8 | Halogenation | 1. LDA; 2. Electrophilic halogen source | 8-Halo-n-ethyl-7-methyl-7H-purin-6-amine |

| C6 | Hydrolysis | Acid/Base, Heat (from 6-chloro precursor) | 7-Methylguanine |

Optimization of Synthetic Pathways and Reaction Conditions for n-Ethyl-7-methyl-7H-purin-6-amine

The most direct synthesis of n-Ethyl-7-methyl-7H-purin-6-amine involves the nucleophilic aromatic substitution of a 6-halo-7-methylpurine with ethylamine. The optimization of this pathway requires careful consideration of several factors.

The starting material is typically 6-chloro-7-methylpurine (B15381) or 6-bromo-7-methylpurine. The synthesis of these precursors often faces a significant challenge in regioselectivity. Alkylation of a 6-halopurine with a methylating agent like methyl iodide ([¹¹C]CH₃I) often yields a mixture of the N7-methyl and the thermodynamically more stable N9-methyl isomers. researchgate.net The ratio of these isomers is highly dependent on the reaction conditions, including the solvent and temperature. Studies on the synthesis of 6-bromo-7-[¹¹C]methylpurine found that solvents like 1,3-dioxolane (B20135) could influence the N7/N9 ratio, though achieving high selectivity for the N7 isomer remains challenging. researchgate.net

A common precursor for these starting materials is 6-chloropurine. Its synthesis can be achieved by treating hypoxanthine (B114508) or its acetylated form with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst such as N,N-dimethylaniline. google.com Optimization of this step involves controlling the temperature (typically 100–105 °C) and the molar ratios of the reagents to maximize yield and purity. google.com

Once the 6-halo-7-methylpurine is obtained, the final step is the reaction with ethylamine. This is a nucleophilic substitution reaction where the chlorine at the C6 position is displaced. Optimization of this step involves selecting the appropriate solvent (e.g., ethanol, isopropanol, or DMF), temperature, and whether to use a base to scavenge the resulting HCl. The reaction of 7-substituted 6-chloropurines with amines like morpholine (B109124) has been shown to proceed smoothly to give high yields. mdpi.com

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of N Ethyl 7 Methyl 7h Purin 6 Amine and Its Analogs

Elucidation of Molecular Determinants for Biological Activity within n-Ethyl-7-methyl-7H-purin-6-amine Derivatives

The biological activity of n-Ethyl-7-methyl-7H-purin-6-amine derivatives is dictated by the specific interactions between the molecule and its biological target. These interactions are, in turn, governed by the compound's three-dimensional structure and the distribution of its electronic properties. The following subsections explore the key molecular features that determine the biological activity of this class of compounds.

Influence of N6-Ethyl Substitution on Target Interaction

The N6-position of the purine (B94841) ring is a critical site for modification, and the nature of the substituent at this position can profoundly impact a compound's affinity and efficacy for its target. In the case of n-Ethyl-7-methyl-7H-purin-6-amine, the N6-ethyl group plays a significant role in modulating its interaction with various receptors.

Studies on a range of N6-substituted adenosine (B11128) derivatives have shown that the size and nature of the alkyl group can influence selectivity and activity. For instance, small N6-alkyl groups have been associated with selectivity for human A3 adenosine receptors (ARs). nih.gov The ethyl group in n-Ethyl-7-methyl-7H-purin-6-amine, being a relatively small alkyl group, likely contributes to a specific binding profile. Research on N-ethyl substituted cathinones has also demonstrated that the N-ethyl group can lead to potent inhibition of dopamine (B1211576) uptake. ub.edu This suggests that the N6-ethyl moiety in purine analogs could be involved in interactions within hydrophobic pockets of receptor binding sites.

The potency of DA uptake inhibitors has been shown to increase with the elongation of the aliphatic side chain from methyl to propyl, and then decrease with further increases in chain length, indicating an optimal size for this substituent. ub.edu This highlights the sensitivity of receptor binding to the steric bulk of the N6-substituent.

Impact of N7-Methyl Substitution on Tautomerism and Activity

The methylation of the N7-position of the purine ring introduces significant changes to the molecule's electronic and tautomeric properties, which can have a substantial impact on its biological activity. While N9-substituted purine analogs are more common and have been extensively studied for their biological activity, N7-substituted derivatives represent a less explored but important area of purine chemistry. researchgate.netnih.gov

The position of the substituent on the purine ring can influence the tautomeric equilibrium of the molecule. ias.ac.in For purines, there is a potential for tautomerism between the N(7)-H and N(9)-H forms. ias.ac.in The presence of a methyl group at the N7-position fixes the molecule in the N7-substituted tautomeric form, preventing this equilibrium. This can have profound implications for the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions with its biological target.

Several N7-alkylated purines have been reported to possess antiviral and anticancer activities. nih.gov Specifically, some N7-substituted adenines have demonstrated antiviral and anticancer properties, and certain N7-substituted 6-mercaptopurines have shown cytostatic activity. nih.gov This suggests that the N7-methylation in n-Ethyl-7-methyl-7H-purin-6-amine could be a key determinant of its specific biological effects.

Effects of Substituents at Other Purine Positions (e.g., C2, C8)

Modifications at other positions of the purine ring, such as C2 and C8, can also significantly modulate the biological activity of n-Ethyl-7-methyl-7H-purin-6-amine analogs.

C2 Position: The introduction of substituents at the C2 position can influence the electronic properties and steric profile of the purine ring. For example, the presence of a 2-amino group can inhibit the reactivity of purine nucleosides in certain chemical reactions. nih.gov In the context of adenosine analogs, a 2-chloro substitution has been shown to affect efficacy depending on its position on the benzyl (B1604629) ring in N6-benzyladenosine derivatives. nih.gov

C8 Position: The C8 position of the purine scaffold is unique in that it is susceptible to both electrophilic and nucleophilic substitution reactions. mdpi.com C8-functionalized purines exhibit a range of biological activities. nih.gov For instance, C8-alkylated analogs have shown antiviral and anticancer activities. nih.gov Specifically, 8-methyladenosine (B1596262) is a potent inhibitor of the vaccinia virus, and 8-ethyladenosine (B1229766) shows inhibitory activity against the respiratory syncytial virus. nih.gov The introduction of substituents at the C8 position can also affect the conformational preference of the glycosidic bond in nucleosides. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for n-Ethyl-7-methyl-7H-purin-6-amine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for activity. wikipedia.orgmdpi.com

A QSAR model is typically expressed as a mathematical equation: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

For a series of substituted purine analogs, QSAR studies can be performed to understand the structural requirements for a particular biological activity. researchgate.net For example, a QSAR analysis on a series of substituted purine derivatives targeting c-Src tyrosine kinase identified key descriptors like SsCH3E-index, H-Donor Count, and T_2_Cl_3 as being important for inhibitory activity. researchgate.net

The process of QSAR modeling involves several steps:

Data Set Selection: A series of compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the physicochemical and structural properties of the molecules, are calculated.

Model Development: Statistical methods, such as partial least squares regression, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

For n-Ethyl-7-methyl-7H-purin-6-amine analogs, a QSAR study could identify the optimal electronic, steric, and hydrophobic properties of substituents at various positions of the purine ring for a desired biological effect. The insights gained from such models can guide the design of new analogs with improved potency and selectivity.

Below is an interactive data table showcasing hypothetical QSAR data for a series of purine analogs.

| Compound | N6-Substituent | C2-Substituent | C8-Substituent | LogP | Biological Activity (IC50, µM) |

| Analog 1 | Ethyl | H | H | 1.5 | 0.5 |

| Analog 2 | Propyl | H | H | 2.0 | 0.2 |

| Analog 3 | Methyl | Cl | H | 1.2 | 1.1 |

| Analog 4 | Ethyl | NH2 | H | 1.0 | 2.5 |

| Analog 5 | Ethyl | H | Br | 1.8 | 0.8 |

Analysis of Ligand-Receptor Binding Kinetics (SKR) for n-Ethyl-7-methyl-7H-purin-6-amine and Related Purines

While SAR studies provide valuable information about the affinity of a ligand for its target, Structure-Kinetic Relationship (SKR) studies offer a deeper understanding of the dynamic aspects of the ligand-receptor interaction. SKR analysis focuses on the rates at which a ligand associates with and dissociates from its receptor, which can be crucial determinants of its in vivo efficacy and duration of action. nih.gov

Determination of Association (k_on) and Dissociation (k_off) Rate Constants

The binding of a ligand (L) to a receptor (A) to form a complex (LA) is a dynamic process characterized by an association rate constant (k_on) and a dissociation rate constant (k_off). sprpages.nl

Association Rate Constant (k_on): This constant describes the rate of complex formation and has units of M⁻¹s⁻¹. sprpages.nl

Dissociation Rate Constant (k_off): This constant describes the stability of the ligand-receptor complex, representing the fraction of complexes that decay per second. Its units are s⁻¹. sprpages.nl

These kinetic parameters can be determined experimentally using techniques such as surface plasmon resonance (SPR) or radioligand binding assays. sprpages.nlnih.gov For instance, competition kinetic binding assays can be used to determine the on and off rates of unlabeled compounds by measuring the specific binding of a radioligand over time in the presence of the competitor. nih.gov

The kinetic data can be used to calculate the equilibrium dissociation constant (Kd), which is a measure of the affinity of the ligand for the receptor: Kd = k_off / k_on

A long residence time at the receptor, which is inversely proportional to the dissociation rate (RT = 1/k_off), is often a desirable property for therapeutic agents as it can lead to a prolonged duration of action. nih.govacs.org For example, the long clinical duration of action of the muscarinic receptor antagonist tiotropium (B1237716) has been attributed to its slow dissociation from the M3 muscarinic receptor. nih.gov

The following interactive data table presents hypothetical kinetic data for n-Ethyl-7-methyl-7H-purin-6-amine and related purines.

| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | Residence Time (min) |

| n-Ethyl-7-methyl-7H-purin-6-amine | 5 x 10⁵ | 1 x 10⁻³ | 16.7 |

| Analog A | 2 x 10⁵ | 5 x 10⁻³ | 3.3 |

| Analog B | 8 x 10⁵ | 2 x 10⁻⁴ | 83.3 |

| Analog C | 6 x 10⁵ | 1 x 10⁻² | 1.7 |

By systematically modifying the structure of n-Ethyl-7-methyl-7H-purin-6-amine and analyzing the resulting changes in binding kinetics, researchers can develop a comprehensive SKR. This knowledge is invaluable for the rational design of new purine derivatives with optimized pharmacokinetic and pharmacodynamic profiles.

Investigation of Ligand Residence Time and its Pharmacological Implications

There is no available information from preclinical or clinical studies that investigates the ligand residence time of n-Ethyl-7-methyl-7H-purin-6-amine at any biological target. Consequently, the pharmacological implications of its binding kinetics are unknown. Without experimental data, it is impossible to provide any details on this topic.

The following data table, intended to showcase such findings, remains empty.

Interactive Data Table: Ligand Residence Time and Pharmacological Effects of n-Ethyl-7-methyl-7H-purin-6-amine and Analogs

| Compound/Analog | Target | Residence Time (τ) | Method of Determination | Observed Pharmacological Effect | Reference |

| n-Ethyl-7-methyl-7H-purin-6-amine | Data not available | Data not available | Data not available | Data not available | |

| Analog 1 | Data not available | Data not available | Data not available | Data not available | |

| Analog 2 | Data not available | Data not available | Data not available | Data not available |

Investigation of N Ethyl 7 Methyl 7h Purin 6 Amine S Mechanism of Action at the Molecular and Cellular Level

Receptor Binding and Modulatory Effects

No studies detailing the receptor binding profile or modulatory effects of n-Ethyl-7-methyl-7H-purin-6-amine could be identified in the searched literature. Therefore, no data is available on its potential interactions with any specific receptors.

Adenosine (B11128) Receptor (AR) Subtype Selectivity and Affinity (A1, A2A, A2B)

N-Ethyl-7-methyl-7H-purin-6-amine belongs to the purine (B94841) class of molecules, which are known to interact with adenosine receptors (ARs). ARs, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors involved in a multitude of physiological processes. sigmaaldrich.comacs.org The affinity and selectivity of ligands for these receptor subtypes are crucial determinants of their pharmacological effects.

Generally, substitutions at the N6-position of adenosine with alkyl, cycloalkyl, or arylalkyl groups tend to increase selectivity for the A1AR. nih.gov For instance, N6-cyclopentyladenosine (CPA) is a potent and selective A1AR agonist. nih.gov Conversely, modifications at the 2-position of the purine ring have yielded many synthetic analogs with selectivity for the A2AAR. nih.gov

While specific binding data for n-Ethyl-7-methyl-7H-purin-6-amine across all AR subtypes is not extensively detailed in the provided context, the structural features of the molecule—an ethyl group at the N6 position and a methyl group at the N7 position—suggest it would be evaluated for its affinity and selectivity profile at A1, A2A, and A2B receptors to determine its specific pharmacological role. Pharmacological characterization of various adenosine receptor antagonists has been a focus of research for conditions like Parkinson's disease. nih.gov

Table 1: Adenosine Receptor Antagonist Selectivity

| Compound | A2A vs A1 (human) Selectivity | A2A vs A1 (rat) Selectivity |

| KW-6002 | High | --- |

| Biogen-34 | --- | High |

| SCH58261 | Reasonable | Reasonable |

| MSX-2 | Reasonable | Reasonable |

| Ver-6623 | Reasonable | Reasonable |

This table is based on comparative studies of various A2A receptor antagonists and highlights the importance of determining selectivity profiles. The specific selectivity of n-Ethyl-7-methyl-7H-purin-6-amine would require dedicated experimental analysis.

Toll-like Receptor (TLR) Agonist/Antagonist Activity (TLR7, TLR8)

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns. nih.govnih.gov TLR7 and TLR8, in particular, are activated by single-stranded RNA and synthetic small molecules, leading to the production of inflammatory cytokines and type I interferons. nih.govnih.gov

The activity of purine-like molecules at TLR7 and TLR8 is highly dependent on their chemical structure. For example, modifications to the imidazoquinoline scaffold can switch a compound from being a TLR7 agonist to a TLR7 antagonist. nih.gov Dimeric imidazoquinolines linked at the C2 position have demonstrated antagonistic activity at both TLR7 and TLR8. nih.gov The electronic configuration of the heterocyclic system is a critical factor in determining selectivity between TLR7 and TLR8. nih.gov Given that n-Ethyl-7-methyl-7H-purin-6-amine is a purine derivative, its potential to act as an agonist or antagonist at TLR7 and TLR8 is a significant area of investigation to understand its immunomodulatory properties.

Aryl Hydrocarbon Receptor (AhR) Antagonism

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in various physiological and pathological processes, including tumor progression and immune responses. nih.govnih.gov The AhR can be activated by a wide range of compounds, and its modulation by antagonists is an area of therapeutic interest. nih.govselleckchem.commdpi.com For instance, AhR antagonists have been shown to inhibit cancer cell proliferation and inflammatory responses. nih.gov

GNF351, a purine-based compound, is a potent AhR antagonist that directly competes with ligands for binding to the AhR ligand-binding pocket. nih.govselleckchem.com This suggests that other purine derivatives, such as n-Ethyl-7-methyl-7H-purin-6-amine, could also exhibit AhR antagonistic activity. Investigating the ability of n-Ethyl-7-methyl-7H-purin-6-amine to antagonize AhR signaling is crucial for elucidating its potential effects on cellular processes regulated by this receptor.

Cyclin-Dependent Kinase (CDK) Inhibition and Selectivity (e.g., CDK2)

Cyclin-dependent kinases (CDKs) are essential for regulating the cell division cycle, and their dysregulation is a common feature of cancer. nih.govnih.gov Purine analogs have been identified as potent inhibitors of CDKs. nih.gov Roscovitine (B1683857), a C2,N6,N9-substituted adenine (B156593), is a selective inhibitor of several CDKs, including CDK2, and acts by competing with ATP for binding to the kinase. nih.gov The crystal structure of CDK2 in complex with roscovitine has provided insights into the structural basis for its inhibitory activity and selectivity. nih.gov

The purine core of roscovitine binds to the adenine-binding pocket of CDK2. nih.gov This indicates that other purine derivatives, including n-Ethyl-7-methyl-7H-purin-6-amine, have the potential to act as CDK inhibitors. Determining the inhibitory potency and selectivity of n-Ethyl-7-methyl-7H-purin-6-amine against a panel of CDKs, particularly CDK2, would be a critical step in assessing its potential as an anti-proliferative agent.

Table 2: Examples of CDK7 Inhibitors in Clinical Trials

| Compound | Clinical Trial Identifier |

| ICEC0942 (CT7001) | NCT03363893 |

| SY-1365 | NCT03134638 |

| SY-5609 | NCT04247126 |

| LY3405105 | NCT03770494 |

This table showcases the clinical relevance of targeting CDKs and underscores the importance of evaluating novel compounds like n-Ethyl-7-methyl-7H-purin-6-amine for such activity. nih.gov

Interaction with DNA and RNA: Formation of Adducts and Mutagenic Potential

Chemical agents can react with DNA and RNA to form adducts, which are covalent modifications that can lead to mutations and cellular damage. nih.govnih.gov The N7-position of guanine (B1146940) is a particularly nucleophilic site in DNA and is prone to alkylation. nih.govnih.gov

N-ethyl-N-nitrosourea (ENU), an ethylating agent, is known to form N7-ethyl-guanine adducts in DNA. nih.gov While N7-guanine adducts are often chemically unstable and may not directly participate in Watson-Crick base pairing, their formation can serve as a biomarker of exposure to alkylating agents. nih.gov The major product of DNA methylation, N7-methyl-2'-deoxyguanosine, can further react to form DNA-protein cross-links, which are cytotoxic lesions. nih.gov

Given its N-ethyl group, n-Ethyl-7-methyl-7H-purin-6-amine has the potential to act as an ethylating agent, leading to the formation of DNA and RNA adducts. Assessing its ability to form such adducts and the subsequent biological consequences, including mutagenic potential, is essential for a comprehensive understanding of its mechanism of action.

Unraveling Downstream Intracellular Signaling Pathways Modulated by n-Ethyl-7-methyl-7H-purin-6-amine

The interaction of n-Ethyl-7-methyl-7H-purin-6-amine with its primary molecular targets initiates a cascade of downstream intracellular signaling events. These pathways ultimately determine the cellular response to the compound.

For example, ligation of adenosine receptors can modulate cyclic AMP (cAMP) levels. sigmaaldrich.com Activation of TLR7 and TLR8 triggers signaling cascades that involve transcription factors like NF-κB, leading to the production of cytokines and interferons. nih.gov AhR signaling involves the translocation of the receptor to the nucleus and dimerization with the AhR nuclear translocator (ARNT) protein, which then regulates the expression of target genes. nih.govmdpi.com Inhibition of CDKs leads to cell cycle arrest through the modulation of proteins like retinoblastoma (RB). nih.gov

Furthermore, signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways are central regulators of cell growth, proliferation, and survival and can be influenced by various extracellular and intracellular cues. nih.govmdpi.com Unraveling how n-Ethyl-7-methyl-7H-purin-6-amine modulates these complex and interconnected signaling networks is key to fully understanding its cellular effects. This can be achieved through techniques like phosphoproteomics, which can identify changes in protein phosphorylation that are indicative of altered pathway activity. mdpi.comresearchgate.net

Preclinical Pharmacological Research of N Ethyl 7 Methyl 7h Purin 6 Amine and Its Analogs in Non Human Biological Systems

Antiviral Efficacy Studies (in vitro/ex vivo)

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Purine (B94841) analogs, due to their structural similarity to endogenous nucleosides, are a promising class of compounds for interfering with viral replication.

Inhibition of Influenza A Virus Replication (H1N1, H3N2)

Research into 7-deazapurine nucleoside analogs, which are structurally related to n-Ethyl-7-methyl-7H-purin-6-amine, has demonstrated notable efficacy against influenza A viruses. A study focused on the design and synthesis of 6-methyl-7-substituted-7-deaza purine nucleoside analogs identified compounds with potent anti-influenza A activity against both H1N1 and H3N2 strains. nih.gov Specifically, certain analogs exhibited significant inhibitory effects, highlighting the potential of the 7-methylpurine core in antiviral drug discovery. nih.gov

For instance, two particular 6-methyl-7-substituted-7-deaza purine nucleoside analogs, designated as 5x and 5z, showed potent inhibition of influenza A virus strains H1N1 and H3N2 in vitro. nih.gov The 50% inhibitory concentration (IC50) values for these compounds were in the low micromolar range, indicating a high level of antiviral activity. nih.gov

| Compound | Influenza A Strain | IC50 (µM) |

| Analog 5x | H1N1 | 5.88 |

| Analog 5x | H3N2 | 6.95 |

| Analog 5z | H1N1 | 3.95 |

| Analog 5z | H3N2 | 3.61 |

| Data sourced from a study on 6-methyl-7-substituted-7-deaza purine nucleoside analogs. nih.gov |

Broad-Spectrum Antiviral Potential

The antiviral activity of purine analogs is not limited to influenza viruses. The structural motif of a modified purine ring is a key feature in many broad-spectrum antiviral nucleoside analogs. These compounds often function by inhibiting viral RNA or DNA synthesis. While direct studies on the broad-spectrum antiviral potential of n-Ethyl-7-methyl-7H-purin-6-amine are not extensively available in public literature, the known mechanisms of similar purine derivatives suggest a potential for broader applications.

Anticancer and Antiproliferative Activity Investigations (in vitro/ex vivo)

The antiproliferative properties of purine analogs are a significant area of cancer research. These compounds can mimic endogenous purines and interfere with the synthesis of nucleic acids, thereby inhibiting the rapid proliferation of cancer cells.

Cytotoxicity Profiling against Diverse Cancer Cell Lines

Analogs of n-Ethyl-7-methyl-7H-purin-6-amine have demonstrated cytotoxic activity against a range of cancer cell lines. Studies on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives, which share the core purine structure, have shown significant cytotoxic effects. nih.gov These compounds were particularly effective against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells. nih.gov

The cytotoxic activity is often dependent on the specific chemical modifications to the purine core and the attached side chains. For example, the presence of both a difluorobenzoxazine fragment and a purine residue linked by a chain of a specific length was found to be crucial for the cytotoxic activity of one series of analogs. nih.gov

| Cell Line | Cancer Type |

| 4T1 | Murine Mammary Carcinoma |

| COLO201 | Human Colorectal Adenocarcinoma |

| SNU-1 | Human Gastric Carcinoma |

| HepG2 | Human Hepatocellular Carcinoma |

| Cancer cell lines showing high sensitivity to N-[omega-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine. nih.gov |

Mechanisms of Antiproliferative Effects: Apoptosis Induction and Cell Cycle Modulation

The anticancer activity of purine analogs is often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Alkylating agents, which can include certain purine derivatives, are known to disrupt DNA function, leading to cell cycle arrest and apoptosis. nih.gov

Studies on O(6)-methylguanine, a related 7-methylpurine, have shown that it can trigger MMR-dependent cell cycle perturbations. nih.gov At sufficient levels of DNA damage, this can lead to an arrest in the S-phase of the cell cycle, followed by the initiation of apoptosis. nih.gov This process involves the activation of a complex signaling network, including key proteins like ATM, H2AX, CHK1, and p53. nih.gov

Inhibition of DNA Biosynthesis in Cellular Models

A primary mechanism by which purine analogs exert their anticancer effects is through the inhibition of DNA synthesis. libretexts.org By acting as antimetabolites, these compounds can interfere with the production of adenine (B156593) and guanine (B1146940) nucleotides, which are essential building blocks for DNA. libretexts.org

Antimycobacterial Activity against Virulent and Drug-Resistant Strains of Mycobacterium tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents with new mechanisms of action. Purine analogs have been a fertile ground for the discovery of such agents.

Research into 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines has identified potent antimycobacterial compounds. nih.gov Structure-activity relationship (SAR) studies highlighted the importance of the 7-(naphthalen-2-ylmethyl) substitution for activity. nih.gov Notably, analogs with a 6-amino or 6-ethylamino substitution demonstrated significant in vitro activity against the Mtb H37Rv strain and several clinically isolated drug-resistant strains, with Minimum Inhibitory Concentration (MIC) values as low as 1 µM. nih.gov These compounds showed limited toxicity to mammalian cell lines, indicating a degree of selectivity for the mycobacterial target. nih.gov Further investigations into the mechanism of action revealed that these purine derivatives target DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), an essential enzyme in the biosynthesis of the mycobacterial cell wall. nih.gov

A series of N-(purin-6-yl) and N-(2-aminopurin-6-yl) conjugates with amino acids and dipeptides also exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv, Mycobacterium avium, Mycobacterium terrae, and a multidrug-resistant Mtb strain. nih.gov The most active compounds in this series were N-(2-Aminopurin-6-yl)- and N-(purin-6-yl)-glycyl-(S)-glutamic acids. nih.gov

While direct studies on n-Ethyl-7-methyl-7h-purin-6-amine are limited, the data from its analogs suggest that the purine core, with appropriate substitutions at the N7, C6, and potentially C2 positions, is a promising scaffold for the development of new antitubercular drugs.

Table 1: Antimycobacterial Activity of Selected Purine Analogs

| Compound/Analog Class | Target Strain(s) | Key Findings | MIC (µM) | Reference |

| 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines (with 6-ethylamino substitution) | Mtb H37Rv, drug-resistant strains | Potent activity, targets DprE1 | 1 | nih.gov |

| N-(purin-6-yl)-glycyl-(S)-glutamic acids | Mtb H37Rv, M. avium, M. terrae, MDR-Mtb | Significant activity | Not specified | nih.gov |

Immunomodulatory and Anti-inflammatory Properties

Gold(I) complexes incorporating 6-substituted-purine derivatives have been shown to possess significant anti-inflammatory properties. These complexes effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in activated macrophages. researchgate.net This suggests that the purine structure can serve as a scaffold for agents that modulate inflammatory responses.

Furthermore, studies on various heterocyclic compounds have demonstrated the potential for cytokine inhibition. For instance, certain indole-2-one and 7-aza-2-oxindole derivatives have been shown to inhibit TNF-α and IL-6 levels in macrophage cell lines. researchgate.net While structurally different, these findings highlight the general potential of nitrogen-containing heterocyclic compounds to interfere with inflammatory pathways.

The anti-inflammatory potential of the core adenine structure has also been investigated. In human osteoblast-like cells, adenine was found to suppress TNF-α-induced elevation in IL-6 expression, indicating a direct anti-inflammatory effect.

Given that n-Ethyl-7-methyl-7h-purin-6-amine is a derivative of adenine, it is plausible that it and its analogs could exhibit similar immunomodulatory and anti-inflammatory activities, though this requires direct experimental verification.

Table 2: Immunomodulatory and Anti-inflammatory Activity of Related Compounds

| Compound/Analog Class | System/Model | Key Findings | Reference |

| Gold(I) complexes of 6-substituted-purines | Activated macrophages | Reduced production of pro-inflammatory cytokines (TNF-α, IL-1β) | researchgate.net |

| Adenine | Human osteoblast-like cells (MG-63) | Suppressed TNF-α-induced IL-6 expression | |

| Indole-2-one and 7-aza-2-oxindole derivatives | RAW264.7 macrophages | Inhibition of TNF-α and IL-6 | researchgate.net |

Other Emerging Biological Activities

Beyond their antimycobacterial and potential anti-inflammatory roles, purine analogs are being explored for a variety of other biological activities.

Oxidative stress is implicated in numerous pathological conditions, driving the search for effective antioxidants. While direct antioxidant data for n-Ethyl-7-methyl-7h-purin-6-amine is scarce, the general class of nitrogen-containing heterocyclic compounds has been investigated. For example, novel thiazolyl-polyphenolic compounds have been synthesized and shown to possess significant antioxidant activity, in some cases exceeding that of standard antioxidants like ascorbic acid and Trolox. nih.gov The antioxidant capacity in these studies was evaluated using various assays, including DPPH and ABTS radical scavenging, with some compounds exhibiting low IC50 values, indicating high potency. nih.gov

The antioxidant potential of a compound is often linked to its ability to donate a hydrogen atom or a single electron. While the purine ring itself is not a classical antioxidant structure in the same vein as phenols, its derivatives can be designed to possess such properties. Further research is needed to specifically evaluate the antioxidant capabilities of n-Ethyl-7-methyl-7h-purin-6-amine and its close analogs.

Table 3: Antioxidant Activity of Related Compound Classes

| Compound/Analog Class | Assay | Key Findings | IC50 Values | Reference |

| Thiazolyl-polyphenolic compounds | DPPH, ABTS | Significant radical scavenging activity | Varies by compound | nih.gov |

Thrombin is a key serine protease in the coagulation cascade, making it a prime target for anticoagulant therapies. Several classes of heterocyclic compounds have been investigated as thrombin inhibitors.

Recent studies have explored pyrazinyl-substituted aminoazoles as covalent thrombin inhibitors, with some derivatives exhibiting IC50 values in the nanomolar range. acs.org Similarly, pyrazole-based inhibitors have been identified with potent activity, some with IC50 values as low as 16 nM. mdpi.com These inhibitors often work by forming a covalent bond with the catalytic serine residue in the active site of thrombin. acs.org

While these compounds are structurally distinct from n-Ethyl-7-methyl-7h-purin-6-amine, they demonstrate that heterocyclic scaffolds can be effective frameworks for designing potent and selective thrombin inhibitors. The potential for purine derivatives to act as thrombin inhibitors is an area that warrants further investigation, focusing on how substitutions on the purine ring, such as the n-ethyl and 7-methyl groups, might influence binding to the active site of thrombin.

Table 4: Thrombin Inhibitory Activity of Heterocyclic Compounds

| Compound/Analog Class | Key Findings | IC50/Ki Values | Reference |

| Pyrazinyl-substituted aminotriazoles | Potent covalent inhibitors | IC50 as low as 0.7 nM | acs.org |

| Acylated 1H-pyrazol-5-amines | Potent inhibitors | IC50 as low as 16 nM | mdpi.com |

| Peptide inhibitors | Varying inhibitory activity | IC50 values in the low micromolar range | nih.gov |

Computational and Theoretical Chemistry Studies of N Ethyl 7 Methyl 7h Purin 6 Amine

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are fundamental computational techniques used to predict how a small molecule (ligand), such as n-Ethyl-7-methyl-7H-purin-6-amine, might interact with a biological target, typically a protein. nih.gov These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. dongguk.edu

Prediction of Binding Modes and Affinities within Protein Pockets

Molecular docking simulations are employed to place a ligand into the binding site of a protein and evaluate the feasibility of the interaction. The process involves sampling numerous possible conformations and orientations of the ligand within the protein's pocket and scoring them based on how well they fit, both sterically and electrostatically. nih.gov The score, typically expressed in kcal/mol, provides an estimate of the binding affinity—a lower score generally indicates a more favorable and stable interaction.

For purine (B94841) derivatives, docking studies have been instrumental in evaluating their potential as inhibitors for various enzymes, such as cyclooxygenases (COX) or viral proteases. dongguk.edunih.gov These simulations predict the most stable binding pose of the molecule, revealing how it orients itself to maximize favorable interactions within the binding pocket. For instance, in a study of purine-5-N-isosteres targeting the COX-2 enzyme, docking scores were used to rank compounds by their binding affinities, with the most potent compounds showing the most negative scores. nih.gov

While no specific docking scores for n-Ethyl-7-methyl-7H-purin-6-amine are published, we can examine typical results for related purine analogues to understand the expected data.

Table 1: Representative Docking Scores for Purine Analogues Against a Protein Target (COX-2) (Note: Data is illustrative and based on findings for similar compound classes)

| Compound | Docking Score (S) (kcal/mol) | Predicted Interaction Type |

|---|---|---|

| 7-furan triazolo-triazine | -8.82 | High Affinity |

| 7-(2-hydroxy phenyl) triazolo-triazine | -7.82 | Moderate-High Affinity |

| 7-(4-dimethylamino phenyl) triazolo-triazine | -7.76 | Moderate-High Affinity |

| Indomethacin (Reference Drug) | -7.50 | Moderate Affinity |

Data adapted from studies on purine isosteres. nih.gov

Identification of Key Residues for Interaction and Selectivity

A critical outcome of docking simulations is the identification of specific amino acid residues within the protein's binding pocket that are essential for the ligand's binding and selectivity. sums.ac.ir These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For purine structures, the nitrogen atoms in the purine ring and the exocyclic amine are common sites for hydrogen bonding. The aromatic nature of the purine core facilitates π-π stacking interactions with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP). The ethyl and methyl groups of n-Ethyl-7-methyl-7H-purin-6-amine would be expected to form hydrophobic interactions with nonpolar residues such as Leucine (LEU), Valine (VAL), and Alanine (ALA). nih.gov For example, studies on guanosine (B1672433) derivatives targeting the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) have detailed how the purine core interacts with specific residues in the active site. nih.gov

Table 2: Potential Key Interacting Residues for a Purine Ligand in a Protein Binding Pocket (Note: This table is a representative example based on general findings for purine derivatives)

| Interaction Type | Potential Interacting Residue(s) | Ligand Moiety Involved |

|---|---|---|

| Hydrogen Bonding | SER, THR, GLN, ASP | Purine ring nitrogens, exocyclic amine |

| π-π Stacking | PHE, TYR, TRP | Purine ring system |

| Hydrophobic | LEU, VAL, ILE, ALA | Ethyl group, methyl group |

| Electrostatic | LYS, ARG, ASP, GLU | Charged centers on the ligand or protein |

Based on general principles from docking studies of heterocyclic ligands. sums.ac.irnih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation can assess the stability of a binding pose predicted by docking, revealing how the ligand and protein adjust to each other's presence. rsc.org Key analyses from MD simulations include Root Mean Square Deviation (RMSD), which tracks the stability of the protein and ligand over time, and Root Mean Square Fluctuation (RMSF), which identifies flexible regions of the protein. nih.gov

MD simulations on purine derivative-protein complexes have been used to confirm that the ligand remains stably bound in the active site and to observe subtle conformational changes that can impact binding affinity. mdpi.com These simulations provide a more realistic representation of the physiological environment, accounting for the presence of water molecules and the inherent flexibility of the protein. rsc.org

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations, often performed using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. mdpi.com These methods are used to understand a molecule's intrinsic reactivity, stability, and the nature of its chemical bonds. irjweb.com

Characterization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to a molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. irjweb.com The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive. mdpi.com

For purine derivatives, QM calculations can determine these energy values, helping to predict their reactivity in biological systems. While specific calculations for n-Ethyl-7-methyl-7H-purin-6-amine are not available, data from related heterocyclic compounds illustrate the typical values obtained from such analyses.

Table 3: Representative Frontier Orbital Energies (eV) for a Heterocyclic Compound (Note: This is an illustrative example based on DFT calculations of similar molecules)

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.30 | Electron-donating capability |

| ELUMO | -1.81 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.49 | High chemical stability |

Data adapted from general DFT studies on heterocyclic systems. irjweb.com

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen-π Interactions)

QM calculations are exceptionally suited for analyzing non-covalent interactions, which are crucial for the structure and function of biomolecules and for ligand-protein binding. acs.org Hydrogen bonds are a primary type of non-covalent interaction that would be expected between n-Ethyl-7-methyl-7H-purin-6-amine and a protein target. The N1, N3, and the exocyclic N6-amine can act as hydrogen bond acceptors or donors. acs.org

Furthermore, the purine ring itself can participate in π-π stacking and C-H···π interactions. nih.gov The methylation at the N7 position, as seen in the target compound, can influence the electronic distribution of the purine ring system, potentially affecting these non-covalent interactions. Studies on 7-methyl substituted purines have explored how such modifications alter stacking interactions and solvation, which are critical for binding. nih.gov

Table 4: Common Non-Covalent Interactions in Purine Systems

| Interaction Type | Description | Key Atoms/Groups Involved |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | N-H groups, ring nitrogens (N1, N3) |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Purine ring system |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Ethyl and methyl substituents |

| C-H···π Interaction | A weak hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. | C-H bonds and the purine aromatic ring |

Based on general principles of non-covalent interactions in purine-like molecules. acs.orgnih.gov

Lack of Specific Computational Studies on n-Ethyl-7-methyl-7H-purin-6-amine Hinders In-Depth Theoretical Analysis

General principles of computational chemistry and CDFT are well-established and routinely applied to various molecules to understand their electronic structure and predict their behavior in chemical reactions. These methods provide valuable insights into:

Electron Density Distribution: This fundamental property dictates a molecule's size, shape, and how it interacts with other molecules. Analysis of the electron density can reveal regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are crucial for predicting sites of chemical attack.

Reactivity Indices: Derived from CDFT, these global and local descriptors quantify a molecule's reactivity. Global indices like chemical potential, hardness, and electrophilicity provide a general measure of a molecule's stability and reactive nature. Local indices, such as the Fukui function, pinpoint specific atomic sites within the molecule that are most likely to participate in a reaction.

Conceptual Density Functional Theory (CDFT): This theoretical framework provides a powerful lens for understanding chemical concepts and reactivity. By linking changes in a system's energy to changes in its electron number, CDFT allows for the prediction of how a molecule will behave as an electrophile or a nucleophile.

While these theoretical tools are powerful, their application requires specific computational studies to be performed on the molecule of interest. Such studies involve sophisticated software and computational resources to solve the quantum mechanical equations that describe the electronic structure of n-Ethyl-7-methyl-7H-purin-6-amine.

The absence of published research containing these specific calculations for n-Ethyl-7-methyl-7H-purin-6-amine means that any attempt to present detailed findings, data tables, or in-depth analysis for the requested sections would be speculative and not based on established scientific findings.

Further research in the field of computational chemistry focusing on this particular purine derivative is necessary to provide the specific data required for a comprehensive theoretical treatment as outlined.

Future Directions and Research Opportunities for N Ethyl 7 Methyl 7h Purin 6 Amine

Development of Novel and Efficient Synthetic Routes for Specific Regioisomers

The biological activity of purine (B94841) analogs is highly dependent on their substitution pattern, making the development of regioselective synthetic methods a cornerstone of future research. The alkylation of the purine core can occur at different nitrogen atoms, primarily at the N7 and N9 positions, leading to distinct regioisomers with potentially different pharmacological profiles. ub.edu

Traditional alkylation methods for purines often result in a mixture of N7 and N9 isomers, necessitating challenging and often low-yielding purification steps. nih.govresearchgate.net Future research must focus on developing novel synthetic strategies that provide precise control over regioselectivity, enabling the specific and efficient synthesis of the desired 7-methyl isomer of n-ethyl-purin-6-amine.

Recent advancements in synthetic organic chemistry offer promising avenues. For instance, methods utilizing microwave irradiation in conjunction with specific bases and solvents have shown to significantly improve regioselectivity towards N9 alkylation, suggesting that similar principles could be adapted to favor the N7 position. ub.edu Another approach involves the use of directing groups or specific catalysts that can shield one nitrogen atom while promoting reaction at the other. For example, silylation of the purine ring followed by treatment with a tert-alkyl halide in the presence of a catalyst like SnCl4 has been developed for direct N7 regioselective tert-alkylation. nih.govacs.org Exploring similar methodologies for the introduction of a methyl group at the N7 position is a critical next step.

Furthermore, reconstructive methodologies, where a heterocyclic system is built upon a pre-alkylated precursor, offer an alternative to direct alkylation of the purine ring and can ensure the desired regiochemistry from the outset. researchgate.net The development of such multi-step, but highly controlled, synthetic sequences could be pivotal for producing n-Ethyl-7-methyl-7H-purin-6-amine and its analogs in high purity and yield, a prerequisite for extensive biological evaluation.

Table 1: Comparison of Potential Synthetic Strategies for Regioisomer Control

| Synthetic Strategy | Advantages | Challenges |

| Microwave-Assisted Alkylation | Reduced reaction times, potential for improved regioselectivity. ub.edu | Optimization of base, solvent, and temperature is crucial; may still produce isomeric mixtures. ub.edu |

| Catalytic N7-Alkylation | High potential for regioselectivity. nih.govacs.org | Catalyst sensitivity, substrate scope may be limited. acs.org |

| Reconstructive Synthesis | Excellent control over regiochemistry. researchgate.net | Typically longer synthetic routes, may require more complex starting materials. |

Comprehensive SAR/SKR Profiling Across an Expanded Range of Biological Targets

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) and the kinetics of its interaction with a target (Structure-Kinetic Relationship, SKR) is fundamental to drug discovery. For n-Ethyl-7-methyl-7H-purin-6-amine, a systematic exploration of its SAR and SKR is a crucial future direction.

Given that many purine derivatives exhibit inhibitory activity against protein kinases, a key family of enzymes involved in cell signaling and disease, an initial focus on this target class is warranted. rsc.orgacs.org High-throughput kinase profiling, where a compound is screened against a large panel of kinases, can efficiently identify initial hits and provide a broad overview of its selectivity profile. nih.gov This "compound-centric" approach can reveal unexpected activities and guide the selection of the most promising therapeutic areas. nih.gov

Future SAR studies should involve the systematic modification of the n-Ethyl-7-methyl-7H-purin-6-amine scaffold. This would include:

Varying the N6-substituent: Replacing the ethyl group with other alkyl, aryl, or heterocyclic moieties to probe the size and nature of the binding pocket.

Modification of the C2 and C8 positions: Introducing different functional groups at these positions of the purine ring can significantly impact target binding and selectivity. semanticscholar.org

Altering the N7-substituent: While the focus is on the 7-methyl derivative, exploring other small alkyl groups could fine-tune activity.

SKR profiling will complement SAR data by providing insights into the dynamics of the drug-target interaction, such as the association and dissociation rates (kon and koff). A longer residence time (low koff) can lead to a more sustained pharmacological effect in vivo. Understanding how structural modifications influence these kinetic parameters is essential for designing molecules with optimal therapeutic profiles.

Integration of Advanced Artificial Intelligence and Machine Learning in Drug Design

The vast and complex chemical space of potential purine analogs necessitates the use of advanced computational tools to guide and accelerate the discovery process. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize how analogs of n-Ethyl-7-methyl-7H-purin-6-amine are designed and optimized. acs.orgnih.gov

Predictive Modeling: Machine learning models, such as deep neural networks and random forest classifiers, can be trained on existing data for kinase inhibitors to predict the biological activity of novel purine derivatives. researchgate.netproquest.com These models can learn complex quantitative structure-activity relationships (QSAR) to prioritize which compounds to synthesize, saving time and resources. researchgate.netcas.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency against a specific kinase and low predicted toxicity. worldpharmanews.com These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.

Target Identification and Polypharmacology Prediction: AI can analyze large biological datasets to identify potential new targets for n-Ethyl-7-methyl-7H-purin-6-amine analogs. nih.gov Furthermore, it can predict the likely off-target effects of a compound, helping to anticipate potential side effects and guiding the design of more selective molecules. nih.gov

The development of robust AI/ML models relies on the availability of large, high-quality datasets. Therefore, a key aspect of this future direction will be the systematic generation of experimental data for a diverse set of n-Ethyl-7-methyl-7H-purin-6-amine analogs to train and validate these computational tools.

Table 2: Applications of AI/ML in the Development of n-Ethyl-7-methyl-7H-purin-6-amine Analogs

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Develops mathematical models to correlate chemical structure with biological activity. researchgate.netcas.org | Prioritizes synthesis of the most promising compounds, accelerates hit-to-lead optimization. |

| Generative Models | Designs novel molecules with optimized properties. worldpharmanews.com | Identifies novel chemical scaffolds with improved potency and selectivity. |

| Kinase Target Prediction | Predicts the kinase targets and off-targets of a given compound. nih.gov | Facilitates drug repurposing and aids in the design of more selective inhibitors. |

Exploration of New Therapeutic Areas and Biomedical Applications for n-Ethyl-7-methyl-7H-purin-6-amine Analogs

The structural resemblance of n-Ethyl-7-methyl-7H-purin-6-amine to endogenous purines suggests a broad potential for therapeutic applications beyond a single target class. Purine analogs have found clinical use as anticancer, antiviral, and immunosuppressive agents. nih.govpharmaguideline.comnih.gov A significant future research opportunity lies in exploring the efficacy of n-Ethyl-7-methyl-7H-purin-6-amine derivatives in a wider range of diseases.

Potential therapeutic areas for investigation include:

Oncology: Given the role of kinases in cancer, this remains a primary area of interest. rsc.org Analogs could be investigated for their activity against various hematological malignancies and solid tumors. nih.gov Furthermore, some purine derivatives act as inhibitors of other cancer-relevant enzymes like topoisomerase II. aacrjournals.org

Virology: Purine analogs are a cornerstone of antiviral therapy. nih.gov Screening n-Ethyl-7-methyl-7H-purin-6-amine derivatives against a panel of viruses could uncover novel antiviral agents.

Immunology and Inflammation: Purines play a critical role in the immune system, and their receptors are targets for inflammatory diseases. mdpi.com Analogs could be developed as modulators of immune responses for the treatment of autoimmune disorders.

Neurodegenerative Diseases: Emerging research points to the involvement of certain kinases in the pathology of diseases like Alzheimer's. cas.org Exploring the neuroprotective potential of these compounds is another promising avenue.

The exploration of these new therapeutic areas will require a multidisciplinary approach, combining chemical synthesis, in vitro and in cell-based screening, and in vivo disease models. The discovery of activity in a new therapeutic area would open up entirely new avenues for the development of this promising class of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Ethyl-7-methyl-7H-purin-6-amine, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : The synthesis typically involves alkylation of adenine derivatives. For example, introducing ethyl and methyl groups via nucleophilic substitution or Mitsunobu reactions. Key steps include protecting reactive sites (e.g., NH groups) and optimizing reaction conditions (solvent, temperature, catalysts). Purification via column chromatography or recrystallization is essential. Structural confirmation requires 1H/13C NMR to identify substitution patterns, high-resolution mass spectrometry (HRMS) for molecular formula verification, and X-ray crystallography (using programs like SHELX for refinement ) to resolve ambiguities in tautomeric forms. For analogs like 7-methyl derivatives, melting point analysis (360–365°C for related compounds ) and IR spectroscopy can supplement characterization .

Q. How can researchers determine the solubility and stability of N-Ethyl-7-methyl-7H-purin-6-amine under physiological conditions?

- Methodological Answer : Solubility can be assessed using shake-flask methods in buffers (e.g., PBS at pH 7.4) with HPLC-UV quantification. Stability studies involve incubating the compound in simulated physiological media (e.g., plasma, liver microsomes) and analyzing degradation via LC-MS/MS . For analogs like N-methyl derivatives, logP values (e.g., iLOGP = 0.44 ) predict lipophilicity, while accelerated stability testing (40°C/75% relative humidity) evaluates shelf life. Thermal stability can be inferred from boiling/melting points (e.g., 553.5°C boiling point for 7H-purin-6-amine ), though experimental validation is necessary.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing N-Ethyl-7-methyl-7H-purin-6-amine derivatives?

- Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism, impurities, or stereochemical ambiguities. Use 2D NMR techniques (e.g., COSY, NOESY) to clarify proton correlations and tautomeric states. For crystallographic conflicts, refine structures using SHELXL and cross-validate with computational methods (DFT calculations for energy-minimized conformers). If impurities are suspected, employ HPLC-DAD/ELSD with gradient elution to isolate byproducts. Reference databases like NIST Standard Reference Data provide benchmark spectra for comparison.

Q. What experimental strategies are recommended for analyzing potential nitrosamine impurities in N-Ethyl-7-methyl-7H-purin-6-amine during pharmaceutical development?

- Synthesize nitrosamine reference standards (if feasible) for spiking experiments.

- Use LC-HRMS with isotope-labeled internal standards to detect trace impurities.

- If synthesis fails, justify absence via structural analysis (e.g., steric hindrance from ethyl/methyl groups preventing nitrosation) and stability studies (e.g., pH-dependent degradation).

- Include reactivity data of the parent amine (e.g., pKa, steric effects) in risk assessments.

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of N-Ethyl-7-methyl-7H-purin-6-amine analogs?

- Methodological Answer :

- Synthetic Modifications : Systematically vary substituents (e.g., alkyl chain length, heterocyclic appendages) using parallel synthesis.

- In Vitro Assays : Test inhibition profiles against targets like kinases or enzymes (e.g., CYP450 isoforms ) with dose-response curves (IC50/EC50 determination).

- Computational Modeling : Perform docking studies (e.g., using CDK2 inhibitor frameworks ) to predict binding modes.

- ADME Profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and bioavailability (e.g., rat pharmacokinetic studies).

Q. What advanced techniques are suitable for studying the tautomeric equilibria of N-Ethyl-7-methyl-7H-purin-6-amine in solution?

- Methodological Answer :

- Use dynamic NMR at variable temperatures to observe tautomer interconversion rates.

- Isotopic labeling (e.g., 15N) combined with 2D NMR (HSQC, HMBC) to track nitrogen environments.

- UV-Vis spectroscopy with pH titrations to monitor tautomer-specific absorbance shifts.

- Theoretical calculations (DFT or MD simulations) to model energy barriers between tautomers.

Data Presentation and Validation

Q. How should researchers present crystallographic data for N-Ethyl-7-methyl-7H-purin-6-amine in publications?

- Methodological Answer : Follow IUCr standards:

- Report CIF files with refinement parameters (R-factors, residual density).

- Include thermal ellipsoid plots generated via SHELX .

- Tabulate bond lengths/angles and hydrogen-bonding interactions.

- Validate structures using checkCIF/PLATON tools to ensure geometric plausibility.

Q. What statistical methods are recommended for analyzing bioactivity data in SAR studies?

- Methodological Answer :

- Use nonlinear regression (e.g., GraphPad Prism) for dose-response curve fitting.

- Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.

- For IC50/EC50 values, report 95% confidence intervals and use Mann-Whitney U tests for non-normal distributions.

- Include power analysis to justify sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.